molecular formula C21H26ClN3O3S B2849428 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216772-72-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2849428
CAS No.: 1216772-72-3
M. Wt: 435.97
InChI Key: LYXXMRQWSPKTDX-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic organic compound featuring a benzothiazole core fused with a benzene ring, substituted with methyl groups at positions 4 and 5. The structure includes a furan-2-carboxamide moiety linked to a 3-morpholinopropyl group, with the hydrochloride salt enhancing solubility.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-6-7-16(2)19-18(15)22-21(28-19)24(20(25)17-5-3-12-27-17)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12H,4,8-11,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXXMRQWSPKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the benzothiazole ring to form a thioamide derivative.

  • Substitution: Introduction of various functional groups at different positions on the benzothiazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of benzothiazole derivatives has been extensively studied, with applications in antimicrobial, antifungal, and anticancer research. This compound may exhibit similar properties and could be explored for its potential biological activities.

Medicine: Due to its structural complexity and potential biological activity, this compound could be investigated for its therapeutic properties. It may serve as a lead compound in drug discovery programs targeting various diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: Contains a benzo[d]thiazole core, a bicyclic structure with a sulfur and nitrogen atom in the thiazole ring. The 4,7-dimethyl substituents increase lipophilicity, while the morpholinopropyl group enhances aqueous solubility via tertiary amine protonation in the hydrochloride form.
  • Triazole Derivatives (Compounds [7–9], ) : Feature a 1,2,4-triazole core with three nitrogen atoms. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) and showing C=S vibrations (~1250 cm⁻¹) .
  • Thiadiazole/Bicyclic Derivatives (–4) : Include 1,3,4-thiadiazole or cephalosporin-like bicyclic structures (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene). These are often used in antibiotics, with substituents like pivalamido or tetrazolyl groups influencing stability and bioavailability.

Substituent Effects on Physicochemical Properties

Compound Type Key Substituents Solubility Profile LogP (Predicted)
Target Compound Morpholinopropyl (tertiary amine), HCl salt High (ionized in aqueous media) ~2.5–3.5
Triazoles [7–9] () Phenylsulfonyl, difluorophenyl Moderate (neutral, polar groups) ~3.0–4.0
Pharmacopeial Thiadiazoles Thiadiazolylthio, pivalamido Low to moderate (lipophilic) ~1.5–2.5
  • Morpholinopropyl Group: Introduces a polar, flexible chain that improves water solubility compared to rigid aromatic substituents in triazoles or thiadiazoles.
  • Hydrochloride Salt : Enhances crystallinity and dissolution rate relative to free-base analogs, a critical factor in pharmaceutical formulation.

Spectral Characteristics

Compound Type IR Features (cm⁻¹) ¹H-NMR Highlights
Target Compound C=O (carboxamide) ~1670; morpholine C-O ~1100 Morpholine δ 3.5–4.0 ppm; furan δ 6.5–7.5
Triazoles [7–9] C=S ~1247–1255; NH ~3278–3414 Aromatic protons δ 7.0–8.0; CF₂ absent
Thiadiazoles C-S ~680–750; amide I ~1650 Thiadiazole protons δ 8.0–9.0 (if aromatic)
  • The absence of C=O bands in triazoles [7–9] confirms cyclization, while the target compound retains a carboxamide group .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological effects primarily through interaction with cellular targets that are implicated in cancer cell proliferation and survival. The benzothiazole moiety is known to influence DNA binding and may inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the morpholine group contributes to the compound's solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, a related benzimidazole derivative showed IC50 values against lung cancer cell lines (A549, HCC827, NCI-H358) ranging from 0.85 µM to 6.75 µM in 2D assays . The compound's efficacy was tested using both 2D and 3D cell culture models, revealing that it maintained higher potency in 2D formats.

Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A5496.759.31
HCC8276.2620.46
NCI-H3586.4816.00

The presence of the furan ring is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

In addition to its antitumor properties, compounds featuring the benzothiazole and furan scaffolds have shown promising antimicrobial activity against various bacterial strains. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Studies

  • Study on Antitumor Efficacy : A study published in Pharmaceutical Research evaluated a series of furan derivatives for their cytotoxic effects on human lung cancer cells. The results indicated that modifications on the benzothiazole ring significantly influenced antitumor activity, suggesting a structure-activity relationship that could be exploited for drug design .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial potential of related compounds against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C for amidation steps).
  • Use of chromatography (e.g., silica gel column) for purification to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methyl groups on the benzothiazole ring, morpholinopropyl chain) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>98%) .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activities of structurally related benzo[d]thiazole derivatives?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. saline) can alter IC₅₀ values. Standardizing protocols (e.g., MTT assay ) is critical .
  • Structural Modifications : Subtle changes (e.g., methoxy vs. methyl groups) impact target binding. Comparative SAR studies using analogs (e.g., ) can isolate key pharmacophores .
  • Solubility and Stability : Hydrochloride salts improve aqueous solubility, but degradation under acidic conditions may reduce bioavailability. Stability studies (pH 3–9, 37°C) are recommended .

Advanced: What methodological approaches are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The morpholinopropyl group may engage in hydrogen bonding with active-site residues .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., topoisomerase II) using fluorescence-based assays .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization via confocal microscopy .
  • Proteomics/Transcriptomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .

Basic: What are the stability considerations for this compound under various storage and experimental conditions?

Answer:

  • Storage : Lyophilized powder stored at -20°C in inert atmospheres (argon) prevents oxidation. Aqueous solutions (pH 6–7) are stable for ≤48 hours at 4°C .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, suggesting compatibility with most biological assay conditions .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under direct light; amber vials are recommended .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP values, improving bioavailability. highlights morpholine’s role in balancing solubility/permeability .
  • Prodrug Strategies : Esterification of the carboxamide group (e.g., acetyl) enhances absorption, with in situ hydrolysis by esterases .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS-based studies in rodent plasma to determine t₁/₂, Cmax, and AUC .

Basic: What synthetic challenges are associated with scaling up production of this compound?

Answer:

  • Purification Bottlenecks : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Yield Optimization : Catalytic methods (e.g., Pd-mediated coupling for benzothiazole formation) improve atom economy. reports 70–80% yields using continuous flow reactors .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electron density distributions, identifying reactive sites for functionalization .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives with prolonged target engagement .
  • ADMET Prediction : Tools like SwissADME forecast BBB permeability and CYP450 interactions to reduce toxicity risks .

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